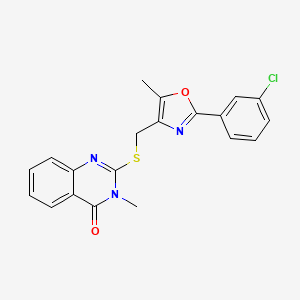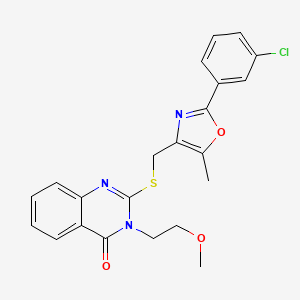![molecular formula C19H14FN3S B3400238 4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-38-5](/img/structure/B3400238.png)
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
“4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives . Pyrazolo[1,5-a]pyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Applications De Recherche Scientifique
Antitubercular Agents
The compound has been found to be effective in the treatment of tuberculosis . A study elucidated the conceptualization and synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . The results revealed that eight compounds manifested noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .
Antibacterial Activity
The compound has also shown significant antibacterial activity . Compounds displayed significant antibacterial activity against various strains .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated significant antifungal activity . Two compounds in the study showed significant antifungal activity .
Cytotoxicity Testing
The compound has been evaluated for its potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity .
In Silico Studies
In silico studies were conducted on these target molecules to better understand their action mechanisms . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
ADME Properties and Physicochemical Characteristics
The compound’s ADME properties, physicochemical characteristics, and drug-like qualities were predicted using in silico methods .
DFT Studies
DFT studies were performed to examine the electronic properties of the compound .
Synthesis
The compound can be synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .
Mécanisme D'action
- DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase 1) is an essential enzyme in the biosynthesis of mycobacterial cell wall components. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-ribose, a crucial step in cell wall assembly .
Target of Action
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUVOGFLFBQSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3400169.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400172.png)
![N-(5-chloro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400175.png)



![4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400207.png)
![4-[(3-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400213.png)
![4-[(4-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400228.png)

![4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400250.png)
![4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400262.png)
